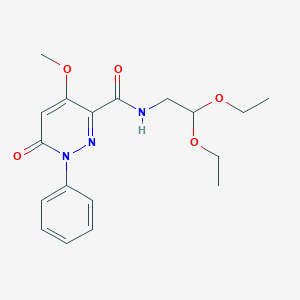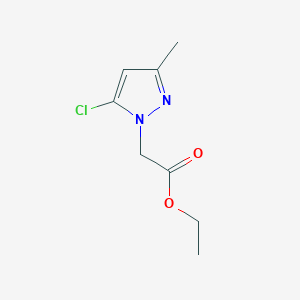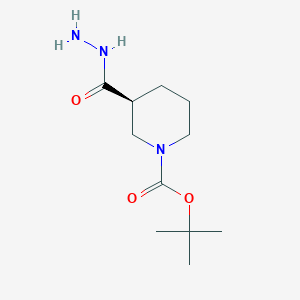![molecular formula C8H8ClF2N3O B2441526 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide CAS No. 2411267-44-0](/img/structure/B2441526.png)
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide, also known as Diflufenican, is a pre-emergent herbicide used to control broad-leaved weeds in a variety of crops. It was first introduced in 1991 and has since been widely used in agriculture. The chemical structure of Diflufenican consists of a pyrimidine ring with a difluoromethyl group attached to it, and an acetamide group attached to the pyrimidine ring.
Mecanismo De Acción
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids in plants. This leads to a decrease in the levels of carotenoids, which in turn results in the inhibition of photosynthesis and the eventual death of the plant.
Biochemical and Physiological Effects:
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, it can have adverse effects on non-target organisms such as aquatic plants and invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide is a useful tool for studying the biosynthesis of carotenoids in plants. It is a potent inhibitor of phytoene desaturase and can be used at low concentrations to study the effects of carotenoid depletion on plant growth and development. However, its use in lab experiments is limited by its potential adverse effects on non-target organisms and the environment.
Direcciones Futuras
There are several areas of research that could be explored in relation to 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide. These include:
1. Developing new herbicides based on the structure of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide that are more effective and have fewer adverse effects on the environment.
2. Studying the effects of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide on the microbiome of soil and its potential impact on soil health.
3. Investigating the potential use of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide as a tool for studying the role of carotenoids in photosynthesis in algae and other aquatic organisms.
4. Developing new methods for the synthesis of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide that are more efficient and environmentally friendly.
In conclusion, 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide is a pre-emergent herbicide that has been widely used in agriculture to control broad-leaved weeds in crops. Its mode of action involves inhibiting the biosynthesis of carotenoids in plants, which leads to the inhibition of photosynthesis and the eventual death of the plant. While it has been extensively studied for its herbicidal properties, there are still several areas of research that could be explored in relation to 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide involves the reaction of 4-chloro-2,6-difluoropyrimidine with N-(chloroacetyl)acetamide in the presence of a base such as sodium hydroxide. The resulting compound is then purified by recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in agriculture to control broad-leaved weeds in crops such as wheat, barley, and oilseed rape. Its mode of action involves inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants.
Propiedades
IUPAC Name |
2-chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3O/c9-3-7(15)13-4-6-12-2-1-5(14-6)8(10)11/h1-2,8H,3-4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIRADEDCFFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)


![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)
![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B2441464.png)
![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2441466.png)